molecular formula C5H4N4 B11925534 8H-Purine CAS No. 273-28-9

8H-Purine

Cat. No.: B11925534
CAS No.: 273-28-9
M. Wt: 120.11 g/mol
InChI Key: GPFABQVNFOPIDQ-UHFFFAOYSA-N
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Description

8H-Purine is a heterocyclic aromatic organic compound that consists of a fused pyrimidine and imidazole ring system. It is a fundamental structure in biochemistry, forming the backbone of nucleic acids such as deoxyribonucleic acid and ribonucleic acid. Purines play a crucial role in various cellular processes, including energy transfer, signal transduction, and the synthesis of nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Purine typically involves the cyclization of appropriate precursors. One common method is the Traube purine synthesis, which involves the condensation of formamide with an amidine derivative under high-temperature conditions. Another method includes the use of glyoxal and urea in the presence of a strong acid to form the purine ring system .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. Ion-exchange chromatography is frequently used for the purification of purine bases .

Chemical Reactions Analysis

Types of Reactions: 8H-Purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8H-Purine and its derivatives have extensive applications in scientific research:

Mechanism of Action

8H-Purine exerts its effects primarily through its incorporation into nucleic acids. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Purines bind to specific receptors, such as purinoceptors, which mediate various cellular responses, including signal transduction and energy transfer .

Comparison with Similar Compounds

    Adenine: A purine base found in nucleic acids, involved in energy transfer as part of adenosine triphosphate.

    Guanine: Another purine base in nucleic acids, playing a role in genetic coding.

    Hypoxanthine: An intermediate in the degradation of adenine and guanine.

    Xanthine: A product of purine metabolism, further oxidized to uric acid.

Uniqueness: 8H-Purine is unique due to its structural versatility and its role as a precursor to various biologically significant molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and biochemistry .

Properties

CAS No.

273-28-9

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

8H-purine

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-2H,3H2

InChI Key

GPFABQVNFOPIDQ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=NC=NC2=N1

Origin of Product

United States

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